molecular formula C9H5FO3S B13023052 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13023052
M. Wt: 212.20 g/mol
InChI Key: FJAKEZDNXHLHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5FO3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the introduction of a fluorine atom and a hydroxyl group onto the benzo[b]thiophene core. One common method involves the use of fluorinating agents and hydroxylating agents under controlled conditions. For example, the fluorination can be achieved using reagents like Selectfluor, while the hydroxylation can be performed using oxidizing agents such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include steps such as halogenation, oxidation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.

Scientific Research Applications

6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 3-Hydroxybenzo[b]thiophene-2-carboxylic acid
  • 6-Fluorobenzo[b]thiophene-2-carboxylic acid

Uniqueness

6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzo[b]thiophene core. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H5FO3S

Molecular Weight

212.20 g/mol

IUPAC Name

6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5FO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)

InChI Key

FJAKEZDNXHLHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.